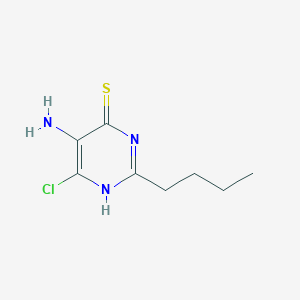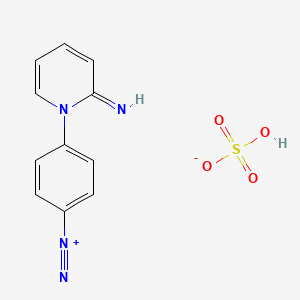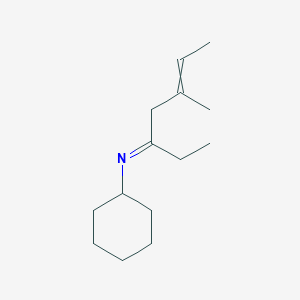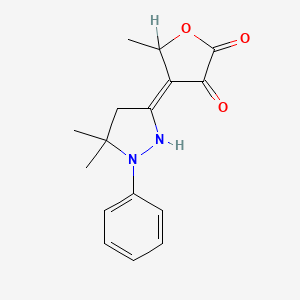![molecular formula C11H12N4O B14590391 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 61452-82-2](/img/structure/B14590391.png)
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyridopyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with pyrrolidine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of pyrido[2,3-d]pyrimidin-5(8H)-one derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidin-5(8H)-one derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidin-5(8H)-one derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling cascade and inhibiting cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibitory activity.
4,7-Diaminosubstituted pyrido[2,3-d]pyrimidines: Act as inhibitors of cyclin-dependent kinases.
Pyrido[2,3-d]pyrimidin-7-ones: Effective in treating arthritis, hepatitis C, and type II diabetes.
Uniqueness
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one stands out due to its unique pyrrolidine substitution, which enhances its binding affinity and selectivity towards specific molecular targets. This makes it a promising candidate for the development of new therapeutic agents with improved efficacy and reduced side effects .
Eigenschaften
CAS-Nummer |
61452-82-2 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-pyrrolidin-1-yl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H12N4O/c16-9-3-4-12-10-8(9)7-13-11(14-10)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,12,13,14,16) |
InChI-Schlüssel |
OBOIPQPGJPZQFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=C3C(=O)C=CNC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)

![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)

![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)


![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)

![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
